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molecular formula C13H8N2O3 B1399731 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-44-0

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No. B1399731
M. Wt: 240.21 g/mol
InChI Key: POHSOAQCQWVUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193351B2

Procedure details

5-Nitro-6-cyano-1H,3H benzo[de]isochromene (14.3 g, 59.5 mmol) was dissolved in diglyme (297 mL). The reaction vessel was cooled in an ice bath, and a mixed solution of tin (I) chloride (45.1 g, 238 mmol) and concentrated hydrochloric acid (159 mL) was added slowly while the internal temperature was kept below 5° C. The reaction solution was stirred at 5° C. for 2 hours, and then added to a mixture of 50% aqueous sodium hydroxide solution (476 mL) and ice (1400 mL) while stirring vigorously. The precipitate was collected by filtration, and then dissolved in ethyl acetate. The solution was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography using ethyl acetate, and dried under reduced pressure. The title compound was obtained as pale yellow solid (6.7 g, 53%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
297 mL
Type
solvent
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
159 mL
Type
reactant
Reaction Step Two
Quantity
476 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:17]#[N:18])=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3)([O-])=O.[Sn]Cl.Cl.[OH-].[Na+]>COCCOCCOC>[NH2:1][C:4]1[C:5]([C:17]#[N:18])=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3 |f:3.4,^1:18|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
Name
Quantity
297 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
[Sn]Cl
Name
Quantity
159 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
476 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
1400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was kept below 5° C
STIRRING
Type
STIRRING
Details
while stirring vigorously
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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